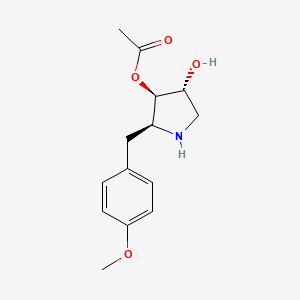
anisomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anisomycin, also known as flagecidin, is an antibiotic produced by the bacterium Streptomyces griseolus. It is primarily known for its ability to inhibit protein synthesis in eukaryotic cells by targeting the 60S ribosomal subunit.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anisomycin can be synthesized through various methods, including fermentation and chemical synthesis. The fermentation process involves culturing Streptomyces griseolus under specific conditions to produce this compound. The chemical synthesis route typically involves the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a series of reactions, including alkylation and methylation.
Acetylation: The final step involves the acetylation of the hydroxyl group to form this compound
Industrial Production Methods: Industrial production of this compound primarily relies on the fermentation process due to its efficiency and cost-effectiveness. The fermentation process involves optimizing the growth conditions of Streptomyces griseolus to maximize the yield of this compound. This includes controlling factors such as temperature, pH, and nutrient availability .
Analyse Chemischer Reaktionen
Types of Reactions: Anisomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Cancer Research
- Anisomycin has been investigated for its potential to sensitize cancer cells to apoptosis. Studies have shown that it can induce cell death in glioblastoma cells through mechanisms independent of its activation of MAPK pathways . Its ability to modulate apoptotic signaling makes it a candidate for combination therapies in oncology .
-
Neuroscience
- This compound is widely used in neuroscience to study memory and synaptic plasticity. It impairs the consolidation of new memories by inhibiting protein synthesis in the brain. This property has made it a valuable tool for understanding the molecular mechanisms underlying memory formation and retrieval . Research indicates that this compound can disrupt long-term potentiation (LTP), a cellular correlate of memory, depending on the timing of its application relative to memory training .
-
Stress Response Studies
- The compound is utilized to explore stress-activated protein kinase (SAPK) pathways, which are crucial for cellular responses to stress. This compound's role in activating these pathways allows researchers to investigate how cells respond to various stressors, including oxidative stress and inflammatory signals .
- Immunology
Case Studies
Wirkmechanismus
Anisomycin exerts its effects by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity, which is essential for protein synthesis. This inhibition leads to the disruption of protein and DNA synthesis in eukaryotic cells. Additionally, this compound can activate stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase, which are involved in various cellular responses .
Vergleich Mit ähnlichen Verbindungen
Prodigiosin: Another antibiotic with antiparasitic activity.
Obatoclax: Known for its broad-spectrum antiparasitic activity.
Nithiamide: Exhibits similar properties to anisomycin in terms of antiparasitic activity
Uniqueness of this compound: this compound is unique due to its specific mechanism of action, targeting the 60S ribosomal subunit and its ability to activate stress-activated protein kinases. This makes it a valuable tool in studying protein synthesis and cellular stress responses .
Eigenschaften
CAS-Nummer |
27958-09-4 |
|---|---|
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
[(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
YKJYKKNCCRKFSL-BFHYXJOUSA-N |
SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
Isomerische SMILES |
CC(=O)O[C@H]1[C@@H](CN[C@H]1CC2=CC=C(C=C2)OC)O |
Kanonische SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















